2-Bromo-7-chlorothiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chlorothiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with bromine and chlorine atoms attached at specific positions .
Preparation Methods
The synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and sulfur to form the thiazole ring. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
2-Bromo-7-chlorothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-7-chlorothiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor and inhibits its activity, which can modulate neurotransmitter release in the brain. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
2-Bromo-7-chlorothiazolo[4,5-b]pyridine can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
- 2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine
- 2-Bromo-4-chloro-6-aza-1,3-benzothiazole
These compounds share similar core structures but differ in their substituents, which can significantly impact their pharmacological properties.
Properties
Molecular Formula |
C6H2BrClN2S |
---|---|
Molecular Weight |
249.52 g/mol |
IUPAC Name |
2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H |
InChI Key |
CKWGETRQNKCSLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Cl)SC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.